(Z)-alpha-Phenylcinnamic acid (Z)-alpha-Phenylcinnamic acid
Brand Name: Vulcanchem
CAS No.: 52125-65-2
VCID: VC13285296
InChI: InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11-
SMILES: C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

(Z)-alpha-Phenylcinnamic acid

CAS No.: 52125-65-2

Cat. No.: VC13285296

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

(Z)-alpha-Phenylcinnamic acid - 52125-65-2

Specification

CAS No. 52125-65-2
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name (Z)-2,3-diphenylprop-2-enoic acid
Standard InChI InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11-
Standard InChI Key BIDDLDNGQCUOJQ-KAMYIIQDSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O
SMILES C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O

Introduction

Structural and Stereochemical Features

(Z)-α-Phenylcinnamic acid belongs to the class of α-substituted cinnamic acids, where the α-carbon is bonded to a phenyl group. The Z-configuration refers to the spatial arrangement of the carboxylic acid and phenyl groups on either side of the double bond (Fig. 1).

Table 1: Key Structural Properties

PropertyValueSource
Molecular formulaC15H12O2\text{C}_{15}\text{H}_{12}\text{O}_{2}
Molecular weight224.26 g/mol
Double bond configurationZ (cis)
Melting point172–174°C (lit.)
Density1.198 g/cm³

The Z-isomer’s stereochemistry critically influences its intermolecular interactions, as evidenced by differential scanning calorimetry (DSC) studies. Unlike the E-isomer, the Z-form undergoes reversible polymorphic transitions when crystallized from ethanol or diethyl ether, exhibiting exothermic peaks before melting .

Synthesis and Isolation

Perkin Condensation

The primary synthetic route involves Perkin condensation between phenylacetic acid and benzaldehyde derivatives under acidic conditions (acetic anhydride, triethylamine) . For example:

PhCH2COOH+PhCHOAc2O, Et3N(Z)-α-Phenylcinnamic acid+H2O\text{PhCH}_2\text{COOH} + \text{PhCHO} \xrightarrow{\text{Ac}_2\text{O, Et}_3\text{N}} \text{(Z)-α-Phenylcinnamic acid} + \text{H}_2\text{O}

Reaction conditions (110°C, 12 hours) yield a mixture of E/Z isomers, which are separated via pH-selective precipitation . Acidifying to pH 5 isolates the E-isomer, while further acidification to pH 1 precipitates the Z-form .

Stereoselective Modifications

Enzymatic methods using Novozym 435 have been explored for derivatives like ethyl ferulate, though direct applications to (Z)-α-phenylcinnamic acid remain limited . Computational studies (HF/3-21G) confirm the Z-isomer’s higher energy (40 kJ/mol) compared to the E-form, explaining its lower natural abundance .

Physicochemical Properties

Table 2: Thermal and Spectral Data

Property(Z)-Isomer(E)-IsomerSource
DSC PolymorphismReversible exothermic transitionsNo transitions
1H NMR δ^1\text{H NMR } \delta5.2 ppm (CH=CH, downfield)4.8 ppm (CH=CH)
IR Stretching3350 cm⁻¹ (N-H in derivatives)Absent
Solubility in H₂OLow (α-phenyl hindrance)Moderate

The Z-isomer’s polymorphic behavior is solvent-dependent. Crystallization from chloroform or HCl yields complexes with endothermic transitions, while ethanol/ether forms show simpler exothermic profiles .

Chemical Reactivity and Transformations

Protonation and Ring Closure

In fluorosulfonic acid at −78°C, (Z)-α-phenylcinnamic acid undergoes protonation at the carbonyl oxygen, followed by dehydrative ring closure to form a protonated indenol derivative . This reaction is suppressed in E-isomers due to steric constraints.

Mechanism:

  • Protonation at carboxylic oxygen.

  • Allylic resonance stabilization.

  • Cyclization via electrophilic aromatic substitution.

  • Dehydration to indenol .

Stability and Decomposition

The Z-isomer is thermally less stable, with a flash point of 239.8°C . Prolonged heating above 200°C induces isomerization to the E-form, as confirmed by HPLC .

While not directly cited in cosmetics, structurally related cinnamic acid derivatives (e.g., octinoxate) are UV filters . The Z-isomer’s planar structure may enhance binding to biological targets, though allergenic risks require evaluation .

Materials Science

Polymorphic transitions suggest utility in thermally responsive materials. Reversible exothermic behavior could inform phase-change material design .

ParameterDataSource
Skin irritationH315 (Causes skin irritation)
Eye damageH319 (Serious eye irritation)
Storage<15°C, dark

Handling requires PPE (gloves, goggles) due to irritant properties. Stability in air is moderate; incompatibility with strong oxidizers is noted .

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